Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the carbamothioyl intermediate: This step involves the reaction of 2-(4-fluorophenyl)ethylamine with carbon disulfide and a base to form the corresponding carbamothioyl intermediate.
Coupling with 4-aminophenylacetic acid: The carbamothioyl intermediate is then coupled with 4-aminophenylacetic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate: A closely related compound with similar structural features.
Thiophene derivatives: Compounds containing a thiophene ring, which may exhibit similar biological activities.
Uniqueness
Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl [4-({[2-(4-fluorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C22H23FN2O3S2
Molecular Weight: 446.6 g/mol
IUPAC Name: this compound
The presence of a fluorophenyl group is notable for its impact on the compound's biological properties, particularly in enhancing lipophilicity and modulating receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound is believed to exert its effects through:
- Enzyme Inhibition: The carbamothioyl moiety can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation: The compound may bind to specific receptors, influencing cellular responses such as proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance:
- VEGFR-2 Inhibition: Compounds related to this structure have shown significant inhibition of the VEGFR-2 enzyme, which is crucial in tumor angiogenesis. In vitro studies reported IC50 values ranging from 60.70 to 1800 nM for related compounds, indicating substantial anticancer potential .
- Cell Cycle Arrest: Similar derivatives have induced G0–G1 phase cell cycle arrest in cancer cell lines, leading to increased apoptosis rates as evidenced by upregulation of pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2 .
Antimicrobial Activity
Research has indicated that certain thiourea derivatives exhibit promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC): Compounds similar to this compound demonstrated MIC values ranging from 0.5 to 128 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A recent investigation focused on a series of pyridazinone-based derivatives, which included structures analogous to this compound. These derivatives displayed significant anticancer activity against various cancer types, including melanoma and non-small cell lung cancer (NSCLC), with growth inhibition percentages reaching up to 100% in certain assays .
Case Study 2: Antimicrobial Properties
Another study examined the antimicrobial efficacy of thiourea derivatives against common pathogens. Among these, compounds featuring a similar structural framework were found to possess notable antibacterial activity, supporting the hypothesis that modifications in the thiourea structure can enhance antimicrobial properties .
Properties
IUPAC Name |
methyl 2-[4-[2-(4-fluorophenyl)ethylcarbamothioylamino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-23-17(22)12-14-4-8-16(9-5-14)21-18(24)20-11-10-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKTYIQCPROHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.